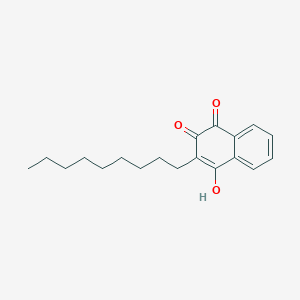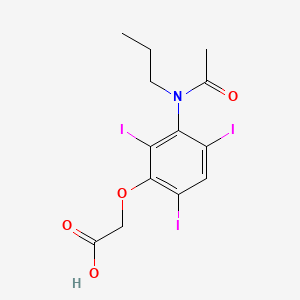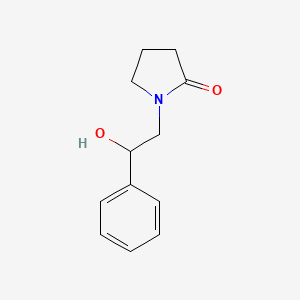
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications. Its unique structure, which includes a pyrrolidinone ring and a hydroxy-phenylethyl group, contributes to its diverse chemical properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- typically involves the reaction of pyrrolidinone derivatives with phenylethyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product, with temperature and pressure being carefully controlled. The use of solid catalysts, such as magnesium silicate, is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenylethyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidinone derivatives, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Pyrrolidinone: A basic five-membered lactam with diverse applications in organic synthesis and medicinal chemistry.
Pyrrolone: Another five-membered heterocycle with significant biological activities, including antimicrobial and anticancer properties.
N-Methyl-2-pyrrolidone: A solvent with wide industrial applications, known for its ability to dissolve a variety of compounds
Uniqueness: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- stands out due to its unique combination of a pyrrolidinone ring and a hydroxy-phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
22081-44-3 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
1-(2-hydroxy-2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11(10-5-2-1-3-6-10)9-13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2 |
Clé InChI |
TWCVYULRVFKQNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)CC(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


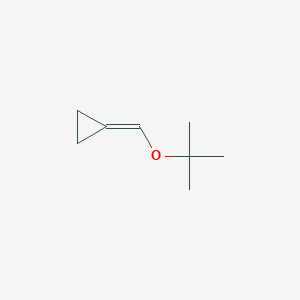
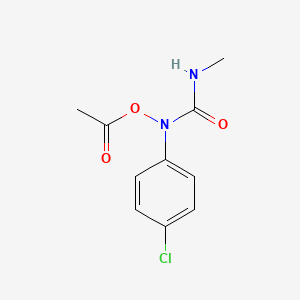
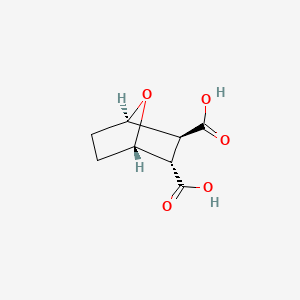
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
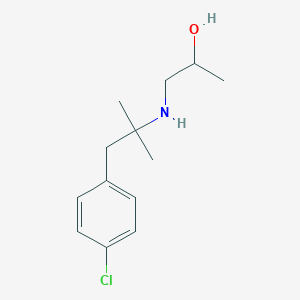

![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


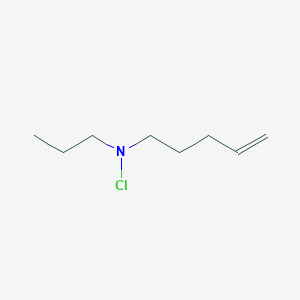
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
